2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid
Overview
Description
“2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 329222-93-7 . It has a molecular weight of 289.74 . The IUPAC name for this compound is 2-(5-chloro-2-thienyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid” is 1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
1. Fluorescent Probes and Photophysical Properties
- Quinoline derivatives have been investigated for their potential as fluorescent probes. Studies on similar compounds show that these derivatives can exhibit fluorescent properties in various solvents, with some emitting green light. These properties are useful in areas like bioimaging and sensor development (Bodke et al., 2013).
2. Synthesis of Novel Compounds
- The synthesis of quinoline-4-carboxylic acid derivatives, similar to 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, has been explored. These compounds have been synthesized using various methods and have potential applications in developing new pharmaceuticals and materials (Gao et al., 2011).
3. Antimalarial Activity
- Research indicates that some quinoline derivatives demonstrate significant antimalarial activity. These findings suggest that 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid and similar compounds could be valuable in developing new antimalarial treatments (Görlitzer et al., 2006).
4. Antibacterial and Antioxidant Activities
- Quinoline derivatives have also been studied for their antibacterial and antioxidant activities. This research suggests that these compounds could be effective in treating bacterial infections and might possess protective effects against oxidative stress (Shankerrao et al., 2013).
5. Potential in Corrosion Inhibition
- Studies on quinoxalines, closely related to quinoline derivatives, have shown potential as corrosion inhibitors. This suggests possible applications of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in protecting metals from corrosion in various industrial settings (Zarrouk et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBCDNSGZAPUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347780 | |
Record name | 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
329222-93-7 | |
Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329222-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.